molecular formula HgSO4<br>HgO4S B179487 Mercuric sulfate CAS No. 7783-35-9

Mercuric sulfate

Cat. No. B179487
CAS RN: 7783-35-9
M. Wt: 296.66 g/mol
InChI Key: DOBUSJIVSSJEDA-UHFFFAOYSA-L
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Patent
US05387704

Procedure details

GB-A-1 370 413 discloses a two-step synthesis of 1-aminoanthraquinone, in which anthraquinone is sulfonated with oleum in the presence of mercury sulfate to give anthraquinone-1-sulfonic acid and this is reacted in a second step with ammonia to give 1-aminoanthraquinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[CH:4][CH:3]=1.C1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1.[OH:34][S:35](O)(=[O:37])=[O:36].O=S(=O)=O>S([O-])([O-])(=O)=O.[Hg+2]>[C:2]1([S:35]([OH:37])(=[O:36])=[O:34])[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Hg+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.